molecular formula C18H25N B262068 N-phenethyladamantan-2-amine

N-phenethyladamantan-2-amine

Cat. No. B262068
M. Wt: 255.4 g/mol
InChI Key: UWGBZOSNLUFUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenethyladamantan-2-amine, also known as N-ethyl-1-aminoadamantane, is a chemical compound that belongs to the class of adamantane derivatives. It is a stimulant drug that has been studied for its potential therapeutic applications in various medical conditions, including Parkinson's disease, attention-deficit hyperactivity disorder (ADHD), and depression.

Mechanism of Action

The exact mechanism of action of N-phenethyladamantan-2-amine is not fully understood. However, it is believed that the compound works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in various physiological processes such as attention, motivation, and movement. By increasing their levels, N-phenethyladamantan-2-amine may improve these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-phenethyladamantan-2-amine has been shown to have various biochemical and physiological effects. Studies have shown that the compound can increase the levels of dopamine and norepinephrine in the brain. It can also increase the release of acetylcholine, which is a neurotransmitter that is involved in memory and learning. Additionally, N-phenethyladamantan-2-amine has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-phenethyladamantan-2-amine in lab experiments is its potential therapeutic applications in various medical conditions. Another advantage is its relatively low toxicity compared to other stimulant drugs. However, one of the limitations is the lack of human studies, which makes it difficult to determine its safety and efficacy in humans. Additionally, the compound may have potential side effects such as insomnia, anxiety, and hypertension.

Future Directions

There are several future directions for research on N-phenethyladamantan-2-amine. One direction is to conduct more studies on its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other medical conditions such as depression and anxiety. Additionally, researchers can investigate the potential of N-phenethyladamantan-2-amine as a cognitive enhancer or as a performance-enhancing drug. Finally, researchers can explore the structure-activity relationship of N-phenethyladamantan-2-amine to develop more potent and selective derivatives.

Synthesis Methods

The synthesis of N-phenethyladamantan-2-amine can be achieved through several methods. One of the commonly used methods involves the reaction of 1-adamantylamine with ethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reduction of N-phenethyl-1,2-diaminocyclohexane with lithium aluminum hydride. The purity and yield of the synthesized compound can be improved through various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

N-phenethyladamantan-2-amine has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications is in the treatment of Parkinson's disease. Studies have shown that N-phenethyladamantan-2-amine has neuroprotective effects and can improve motor function in animal models of Parkinson's disease. It is believed that the compound works by increasing the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.
Another potential application of N-phenethyladamantan-2-amine is in the treatment of ADHD. Studies have shown that the compound can improve attention and reduce hyperactivity in animal models of ADHD. It is believed that the compound works by increasing the levels of norepinephrine and dopamine in the brain, which are neurotransmitters that are involved in attention and motivation.

properties

Product Name

N-phenethyladamantan-2-amine

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

N-(2-phenylethyl)adamantan-2-amine

InChI

InChI=1S/C18H25N/c1-2-4-13(5-3-1)6-7-19-18-16-9-14-8-15(11-16)12-17(18)10-14/h1-5,14-19H,6-12H2

InChI Key

UWGBZOSNLUFUIB-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCCC4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCC4=CC=CC=C4

Origin of Product

United States

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